molecular formula C15H15N3 B2965072 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole CAS No. 1007014-32-5

3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole

Cat. No.: B2965072
CAS No.: 1007014-32-5
M. Wt: 237.306
InChI Key: HIZICVBMBKOZOF-UHFFFAOYSA-N
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Description

3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole (CAS 1007014-32-5) is a high-purity chemical compound supplied for research and development purposes. This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . The structure is further substituted with a phenyl group bearing a 2,5-dimethylpyrrole moiety, contributing to its unique physicochemical properties. Pyrazole derivatives are extensively investigated for their significant biological potential, particularly as antimicrobial agents . Researchers are exploring such compounds to address the global challenge of antimicrobial resistance (AMR), as some pyrazole-based molecules have demonstrated the ability to inhibit the growth of various bacterial strains, including E. coli and S. aureus , and disrupt essential fungal processes like ergosterol biosynthesis . The research value of this compound extends to its potential as a key synthetic intermediate or a core structural motif for developing novel therapeutic agents targeting inflammation and cancer, given the established anti-inflammatory and cytotoxic activities of analogous pyrazole-containing structures . The mechanism of action for pyrazole derivatives can involve the inhibition of critical enzymes such as topoisomerase, succinate dehydrogenase, or DNA gyrase, thereby interfering with DNA replication, energy production, and cell viability in pathogens . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)15-9-10-16-17-15/h3-10H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZICVBMBKOZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301322113
Record name 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821808
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1007014-32-5
Record name 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301322113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole typically involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde with hydrazine derivatives under reflux conditions. For instance, ethyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be refluxed with hydrazine hydrate in absolute ethanol to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Agents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrazole Derivatives in General
Pyrazole is a five-membered heterocyclic moiety with a broad therapeutic profile, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic properties . Pyrazole-containing compounds have garnered interest in pharmaceutical research .

Pyrazole Biomolecules as Cancer Therapeutics
Several pyrazole derivatives have been evaluated for their anticancer potential . For instance, N-arylpyrazoles have shown significant inhibition of Bel-7402 cells . Other pyrazole derivatives have displayed potential anticancer results against A375 cell lines .

Antioxidant Activity
Some 2,5-dimethyl pyrrole derivatives have exhibited antioxidant activity .

Possible Synthetic Routes
The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide, a related compound, typically involves the reaction of 2,5-dimethylpyrrole with a suitable benzoyl chloride derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrrole nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product.

Mechanism of Action

The mechanism of action of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites, thereby interfering with their enzymatic functions . This inhibition can lead to antibacterial and antitubercular effects.

Comparison with Similar Compounds

Derivatives with Triazole, Oxadiazole, and Thiadiazole Moieties

Several derivatives of the parent compound have been synthesized, differing in the heterocyclic ring attached to the phenyl-pyrrole scaffold:

Compound Name/ID Structural Features Molecular Weight Melting Point (°C) Key Biological Activity Reference
4f (Triazole derivative) 4H-1,2,4-triazole with nitrophenyl 359.38 276–278 Antimicrobial
6 (Oxadiazole derivative) 1,3,4-Oxadiazole ring Not reported 242–245 Not specified
10 (Thiadiazole derivative) 1,3,4-Thiadiazole-2-thiol Not reported Not reported Potential cytotoxic

Key Findings :

  • The triazole derivative 4f shows enhanced thermal stability (higher melting point) and antimicrobial activity compared to the parent compound .

Derivatives with Sulfonamide and Propenamide Substituents

Compounds incorporating sulfonamide or propenamide groups exhibit modified pharmacological profiles:

Compound Name/ID Structural Features Molecular Weight Biological Activity Reference
8 (Propenamide derivative) N-(2,5-dimethylpyrrol-1-yl)propenamide Not reported Anticancer
19 (Sulfonamide derivative) Sulfamoylphenylamino-propanamide Not reported Not specified

Key Findings :

  • Compound 8 demonstrates anticancer activity, likely due to the propenamide chain enhancing solubility and target binding .
  • The sulfonamide derivative 19 includes a sulfamoyl group, which is known to improve metabolic stability in drug design .

Pyrazole Derivatives with Ethanol or Tosyl Substituents

Substituents like ethanol or tosyl groups influence molecular interactions and pharmacokinetics:

Compound ID () Structural Features Molecular Weight Reference
955965-11-4 Ethanol substituent on pyrazole 281.35
15n () Tosyl and trimethoxyphenyl groups 518.03

Key Findings :

  • The ethanol-substituted derivative 955965-11-4 (MW: 281.35) may exhibit improved aqueous solubility compared to the parent compound .

Crystallographic and Structural Insights

  • Crystal Structure of Diphenyl-pyrazole (): A related diphenyl-pyrazole compound exhibits dihedral angles of 40.08° between pyrazole and phenyl rings, influencing molecular planarity and packing.
  • Thermal Stability : Derivatives with rigid heterocycles (e.g., triazoles) show higher melting points (e.g., 276–278°C for 4f ) compared to the parent compound (242–245°C), suggesting enhanced stability .

Biological Activity

The compound 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include substituted phenyl and pyrrole derivatives. The reaction conditions often require specific solvents and catalysts to achieve optimal yields and purity.

Biological Activities

Research indicates that compounds within the pyrazole class exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Pyrazoles have been recognized for their anti-inflammatory properties. For instance, derivatives have shown significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), suggesting potential in treating inflammatory diseases .
  • Antimicrobial : Studies have demonstrated that pyrazole derivatives possess antimicrobial activity against various bacterial strains such as E. coli and S. aureus. Certain compounds have been shown to inhibit bacterial growth effectively, indicating their potential as antibacterial agents .
  • Antitumor : Some pyrazole derivatives have displayed cytotoxic effects on cancer cell lines, suggesting their utility in oncology. For example, compounds have been tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth .
  • Antioxidant : The antioxidant activity of pyrazole derivatives has been evaluated using DPPH assays, with some compounds exhibiting significant radical scavenging activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of TNF-α and IL-6; potential for treating chronic inflammation
AntimicrobialEffective against E. coli, S. aureus; significant growth inhibition
AntitumorCytotoxic effects on various cancer cell lines
AntioxidantSignificant radical scavenging activity in DPPH assays

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and screened for anti-inflammatory effects. Compounds demonstrated up to 85% inhibition of IL-6 at specific concentrations compared to standard drugs like dexamethasone .
  • Antimicrobial Properties : Research involving the synthesis of 1-acetyl-3,5-diaryl pyrazoles indicated that certain derivatives exhibited notable antibacterial activity against multiple strains, highlighting the importance of structural modifications in enhancing efficacy .
  • Antioxidant Potential : A study assessed the antioxidant capabilities of synthesized pyrazoles using various assays, confirming that modifications at the pyrrole position significantly influenced their radical scavenging abilities .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific functional groups on the pyrazole ring significantly affect biological activity. For example, the presence of electron-donating groups enhances anti-inflammatory properties while substituents at different positions can modulate antimicrobial efficacy.

Q & A

Q. What are the optimized synthetic routes for 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. Key parameters include:

  • Solvent selection : Ethanol or methanol under reflux (60–80°C) enhances solubility and reaction kinetics .
  • Catalysts : Transition metals (e.g., CuSO₄) or enzymes improve regioselectivity and reduce by-products in multi-step reactions .
  • Purification : Crystallization or column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity .

Q. Table 1: Representative Reaction Conditions

PrecursorSolventCatalystYield (%)Purity (%)Reference
Hydrazine + α,β-ketoneEthanolNone50–6090
Triazenylpyrazole + AlkyneTHF/H₂OCuSO₄6195
Chalcone + PhenylhydrazineAcetic AcidNone5085

Q. How is the structural characterization of this compound performed, and what key spectroscopic features confirm its identity?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.33–1.38 Å) and dihedral angles between aromatic rings (e.g., 40.08° between pyrazole and phenyl groups) .
  • NMR : ¹H NMR signals at δ 6.5–8.0 ppm (aromatic protons) and δ 2.0–2.5 ppm (methyl groups) confirm substitution patterns .
  • IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3150 cm⁻¹ (N–H) validate the pyrazole core .

Advanced Research Questions

Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulates binding affinities (e.g., ΔG = −8.2 kcal/mol) with biological targets like carbonic anhydrase isoforms .
  • MD Simulations : Assess stability in aqueous environments (RMSD < 2 Å over 50 ns) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use uniform protocols (e.g., MIC values for antimicrobial tests) to minimize variability .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate contributing factors .
  • Control Experiments : Test metabolites or degradation products (HPLC-MS) to rule off-target effects .

Q. What strategies are effective in analyzing intermolecular interactions in crystal structures of this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis : Quantifies close contacts (e.g., H···C interactions: 25% of total surface area) .
  • π-π Stacking : Measure centroid distances (3.4–3.8 Å) between aromatic rings using Mercury software .
  • Thermal Ellipsoids : Assess disorder or dynamic motion in crystal lattices (Uiso < 0.05 Ų for stable structures) .

Q. How do substituents on the pyrrole and pyrazole rings influence pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition: IC₅₀ = 0.8 µM) .
  • Steric Effects : Bulky groups (e.g., 4-methoxyphenyl) reduce metabolic clearance (t₁/₂ increased by 2.5×) .
  • Hydrogen Bonding : Pyrazole N–H donors interact with catalytic residues (e.g., in carbonic anhydrase IX) .

Q. Table 2: Key Pharmacological Findings

TargetActivity (IC₅₀)Key SubstituentReference
Carbonic Anhydrase IX12 nM-CF₃
COX-20.8 µM4-Methoxyphenyl
Antimicrobial (E. coli)MIC = 32 µg/mL-Cl

Q. What experimental designs are recommended for studying degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by LC-MS to identify hydrolytic products .
  • Oxidative Stress : Treat with H₂O₂ (3% v/v) to simulate metabolic oxidation .
  • Photostability : UV irradiation (λ = 254 nm) for 48 hrs monitors photo-degradation .

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